(6-Morpholinopyridin-2-yl)boronic acid
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Overview
Description
(6-Morpholinopyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Morpholinopyridin-2-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyridine derivative undergoes a metal-halogen exchange reaction with an organometallic reagent such as n-butyllithium or Grignard reagent, followed by the addition of a boron-containing reagent like trimethyl borate or boron trichloride .
Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this reaction, a halopyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(6-Morpholinopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(6-Morpholinopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Morpholinopyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The morpholine group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
(6-Morpholinopyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
(2-Morpholinopyridin-4-yl)boronic acid: Another isomer with the boronic acid group at the 4-position.
6-Methylpyridine-3-boronic acid: Lacks the morpholine group but has a similar pyridine-boronic acid structure.
Uniqueness
(6-Morpholinopyridin-2-yl)boronic acid is unique due to the presence of both the morpholine and boronic acid groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications .
Properties
IUPAC Name |
(6-morpholin-4-ylpyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPJFKNMVJHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCOCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671289 |
Source
|
Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310385-04-6 |
Source
|
Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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